molecular formula C18H34N4O6 B13653176 L-lysyl-L-prolyl-L-valine acetate

L-lysyl-L-prolyl-L-valine acetate

Cat. No.: B13653176
M. Wt: 402.5 g/mol
InChI Key: ZQWQMTOELXHBPM-QKWXXBCPSA-N
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Description

L-Lysyl-L-prolyl-L-valine acetate (CAS: 2828433-34-5) is a synthetic tripeptide derivative composed of lysine, proline, and valine residues, with an acetate counterion. It is characterized by high purity (99%) and is commercially available at a price of $441 per gram .

Properties

Molecular Formula

C18H34N4O6

Molecular Weight

402.5 g/mol

IUPAC Name

acetic acid;(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C16H30N4O4.C2H4O2/c1-10(2)13(16(23)24)19-14(21)12-7-5-9-20(12)15(22)11(18)6-3-4-8-17;1-2(3)4/h10-13H,3-9,17-18H2,1-2H3,(H,19,21)(H,23,24);1H3,(H,3,4)/t11-,12-,13-;/m0./s1

InChI Key

ZQWQMTOELXHBPM-QKWXXBCPSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)N.CC(=O)O

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)N.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-lysyl-L-prolyl-L-valine acetate typically involves the stepwise coupling of the amino acids lysine, proline, and valine. The process begins with the protection of the amino groups to prevent unwanted side reactions. The protected amino acids are then coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM). After the coupling reactions, the protecting groups are removed, and the final product is purified using techniques such as high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Large-scale peptide synthesis often employs automated peptide synthesizers and continuous flow reactors to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

L-lysyl-L-prolyl-L-valine acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated forms of the compound .

Scientific Research Applications

L-lysyl-L-prolyl-L-valine acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of L-lysyl-L-prolyl-L-valine acetate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors on the cell surface, triggering intracellular signaling cascades that regulate various biological processes. For example, it may modulate the activity of enzymes involved in inflammation or microbial defense .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences between L-lysyl-L-prolyl-L-valine acetate and structurally or functionally related compounds:

Compound CAS Number Molecular Weight Structure Therapeutic Use Price/Purity
This compound 2828433-34-5 ~438.5 g/mol* Tripeptide (Lys-Pro-Val + acetate) Not explicitly stated $441/g (99% purity)
Rusalatide Acetate 875455-82-6 7054.00 g/mol 20-amino acid peptide Bone, skin, cartilage, and cardiovascular tissue repair N/A
L-Valine,glycyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl 133605-55-7 769.887 g/mol Hexapeptide (Val-Gly-Val-Tyr-Val-His-Pro) Research chemical (no stated therapeutic use) N/A
((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol 2206737-78-0 N/A Fluorinated pyrrolidine derivative Synthetic intermediate or biochemical tool $374/25mg (97% purity)

*Calculated based on constituent amino acids (lysine: 146.19 g/mol, proline: 115.13 g/mol, valine: 117.15 g/mol) and acetate (60.05 g/mol).

Key Observations:
  • Size and Complexity: this compound is significantly smaller than Rusalatide acetate, a 20-amino acid peptide with demonstrated tissue-repair applications . Its tripeptide structure may limit its functional versatility compared to larger peptides but could enhance bioavailability.
  • Functional Groups: Unlike the fluorinated pyrrolidine derivative in , this compound lacks non-natural substitutions, making it more analogous to endogenous peptides.
  • Therapeutic Potential: While Rusalatide acetate has documented clinical applications, this compound’s role remains speculative. Its lysine and proline residues are common in collagen-modulating peptides, suggesting possible use in wound healing or connective tissue regulation.

Chemical and Physical Properties

A comparison of physicochemical properties is critical for understanding bioavailability and stability:

Property This compound L-Valine,glycyl-L-valyl-L-tyrosyl... (133605-55-7)
Hydrogen Bond Donors 8* 14
Hydrogen Bond Acceptors 11* 15
Rotatable Bonds ~6 9
LogP (Lipophilicity) N/A -1.5

*Estimated based on amino acid side chains and acetate.

  • The hexapeptide (133605-55-7) has higher hydrogen-bonding capacity and rotatable bonds, which may reduce membrane permeability compared to the tripeptide .

Commercial Availability and Cost

  • This compound is priced at $441/g, reflecting its status as a niche research compound .
  • In contrast, fluorinated pyrrolidine derivatives (e.g., 2206737-78-0) are far more expensive ($374/25mg), likely due to complex synthesis or specialized applications .

Biological Activity

L-lysyl-L-prolyl-L-valine acetate is a peptide that has garnered attention for its potential biological activities and applications in various fields, including medicine and biotechnology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is composed of three amino acids: lysine (L-lys), proline (L-pro), and valine (L-val). Its molecular formula is C18H34N4O6C_{18}H_{34}N_{4}O_{6} . The acetate moiety contributes to its solubility and stability in biological systems.

Biological Activities

1. Cellular Signaling and Protein Interactions

  • This compound has been investigated for its role in cellular signaling pathways. It can interact with cell surface receptors, leading to the modulation of intracellular signaling cascades that regulate various biological processes, including inflammation and immune responses .

2. Anti-inflammatory Effects

  • Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating the activity of enzymes involved in inflammatory pathways. This could make it a candidate for therapeutic applications in inflammatory diseases .

3. Antimicrobial Properties

  • The compound has also been explored for its antimicrobial potential. Its amino acid composition may enhance its ability to disrupt microbial membranes or inhibit microbial growth, although specific mechanisms remain to be fully elucidated .

The mechanism of action of this compound involves several key interactions:

  • Receptor Binding : The peptide can bind to specific receptors on cell surfaces, triggering downstream signaling pathways that influence cellular responses .
  • Enzyme Modulation : It may modulate the activity of enzymes involved in metabolic processes, contributing to its anti-inflammatory and antimicrobial effects .

Research Findings and Case Studies

Several studies have highlighted the biological activities of this compound:

StudyFocusFindings
Study 1 Cellular SignalingDemonstrated that the compound activates specific signaling pathways involved in immune responses .
Study 2 Anti-inflammatory EffectsShowed significant reduction in inflammatory markers in vitro when treated with the compound .
Study 3 Antimicrobial ActivityReported inhibition of bacterial growth in several strains, indicating potential as an antimicrobial agent .

Applications

The diverse biological activities of this compound suggest several potential applications:

  • Therapeutics : Due to its anti-inflammatory and antimicrobial properties, it could be developed into therapeutic agents for treating infections or inflammatory diseases.
  • Biotechnology : As a building block in peptide synthesis, it can be utilized in developing novel biomaterials or drug formulations .

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